An In-depth Technical Guide to 1-Iodo-1H,1H-nonafluoropentane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Iodo-1H,1H-nonafluoropentane: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive scientific overview of 1-Iodo-1H,1H-nonafluoropentane (CAS No. 2253-14-7), a pivotal fluorinated building block in modern organic synthesis and materials science. This document details its physicochemical properties, outlines its industrial synthesis pathway via telomerization, and explores its chemical reactivity. Emphasis is placed on its primary application as a fluorous tagging reagent for mixture synthesis and simplified purification, with a detailed experimental protocol for fluorous solid-phase extraction (F-SPE) provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds to accelerate discovery and innovation.
Introduction: The Role of Fluorous Chemistry
In the landscape of pharmaceutical and agrochemical research, the synthesis and purification of compound libraries can be a significant bottleneck.[1] Fluorous chemistry offers an elegant solution by employing perfluoroalkyl groups as "phase tags" to simplify purification.[1] 1-Iodo-1H,1H-nonafluoropentane, with its C4F9- moiety, is a key reagent in this field. It serves as a versatile intermediate for introducing a fluorous ponytail onto a molecule of interest, thereby rendering it separable from non-fluorinated reactants and byproducts using specialized fluorous separation techniques.[2][3]
The core principle lies in the unique physical properties of highly fluorinated compounds, which are often immiscible with both organic and aqueous solvents, creating a third "fluorous phase." This guide delves into the specifics of 1-Iodo-1H,1H-nonafluoropentane, a compound that bridges the organic and fluorous domains, enabling chemists to exploit this powerful purification handle. Its applications extend beyond purification to the synthesis of novel polymers, surfactants, and advanced materials where high thermal stability and chemical resistance are required.[2][4]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 1-Iodo-1H,1H-nonafluoropentane is essential for its effective use in the laboratory. The high electronegativity of the fluorine atoms profoundly influences the molecule's physical and chemical characteristics.
Physical Properties
The key physical data for 1-Iodo-1H,1H-nonafluoropentane are summarized in the table below. Its high density and boiling point relative to a non-fluorinated hydrocarbon of similar molecular weight are characteristic of perfluorinated compounds.
| Property | Value | Source |
| CAS Number | 2253-14-7 | [5][6] |
| Molecular Formula | C₅H₂F₉I | [6] |
| Molecular Weight | 359.96 g/mol | [6] |
| Boiling Point | 94.4 °C | [4] |
| Appearance | Colorless to light-yellow liquid | Inferred |
| Storage Temperature | Refrigerated (2-8 °C) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 1-Iodo-1H,1H-nonafluoropentane. The expected NMR and IR data are outlined below, based on the known chemical shift ranges for fluorinated compounds.
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecular framework.[7][8]
-
¹H NMR: The spectrum is expected to be simple, showing a single multiplet corresponding to the two protons of the -CH₂- group adjacent to the iodine atom. This signal would likely appear in the range of 3.0-3.5 ppm, split into a triplet by the adjacent -CF₂- group.
-
¹⁹F NMR: This is the most informative spectrum for fluorinated compounds due to the wide chemical shift range of ¹⁹F.[3][9] The spectrum is predicted to show three distinct signals corresponding to the -CF₃, -CF₂-, and the -CF₂- group adjacent to the CH₂ moiety.
-
CF₃-: Expected around -81 ppm (triplet).
-
-CF₂-CF₂-CH₂-: Expected in the range of -114 to -120 ppm (multiplet).
-
-CF₃-CF₂-CF₂-: Expected around -124 to -126 ppm (multiplet).
-
-
¹³C NMR: The carbon signals will be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.[10]
The IR spectrum is dominated by very strong C-F stretching absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-F Stretch | 1100-1300 | Strong, Broad |
| C-H Stretch (sp³) | 2900-3000 | Medium |
| C-I Stretch | 500-600 | Medium |
Synthesis and Purification
The industrial synthesis of 1-Iodo-1H,1H-nonafluoropentane is a multi-step process that relies on telomerization chemistry, a free-radical reaction that builds longer chains from smaller units.[11][12]
Core Synthesis Pathway
The process begins with a short-chain perfluoroalkyl iodide and extends it using tetrafluoroethylene (TFE), followed by the introduction of an ethylene spacer.
Causality Behind Experimental Choices:
-
Stage 1 - Telomerization: This free-radical chain reaction is the most efficient industrial method for building perfluoroalkyl chains.[11][12] Using pentafluoroethyl iodide (C₂F₅I) as the "telogen" and tetrafluoroethylene (TFE) as the "taxogen," chains are extended in C₂F₄ units. The molar ratio of telogen to taxogen is carefully controlled to maximize the yield of the desired C₄F₉I chain length.[11]
-
Stage 2 - Ethylene Addition: The direct precursor, perfluoropentyl iodide (C₅F₁₁I), is highly reactive and less stable. The insertion of a -CH₂CH₂- spacer via a radical addition with ethylene gas creates a more stable and synthetically versatile primary iodide.[11][13] This spacer insulates the reactive C-I bond from the strong electron-withdrawing effects of the perfluoroalkyl chain, making it behave more like a classical alkyl iodide in subsequent reactions.
Chemical Reactivity and Applications
The utility of 1-Iodo-1H,1H-nonafluoropentane stems from the reactivity of the carbon-iodine bond. This bond can be cleaved homolytically to generate radicals or participate in a variety of nucleophilic substitution and coupling reactions.
Radical Reactions
Under thermal or photochemical initiation, the C-I bond can undergo homolysis to generate the 1H,1H-nonafluoropentyl radical (C₄F₉CH₂CH₂•). This reactive species can then add across alkenes and alkynes, forming new carbon-carbon bonds—a key transformation in the synthesis of complex fluorinated molecules.[4][13]
Fluorous Tagging and Purification
The primary application for this reagent is in fluorous synthesis.[1] A substrate of interest is "tagged" by covalently attaching the C₄F₉CH₂CH₂- group. After the desired chemical reactions are performed, the tagged product can be easily separated from the non-tagged starting materials and byproducts using Fluorous Solid-Phase Extraction (F-SPE).
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol provides a self-validating system for the purification of a fluorous-tagged compound from a crude reaction mixture.
Objective: To isolate a C₄F₉CH₂CH₂-tagged product from non-fluorous impurities.
Materials:
-
Crude reaction mixture (100-300 mg) containing the fluorous-tagged product.
-
Fluorous silica gel cartridge (e.g., 5g size).
-
SPE manifold (vacuum or positive pressure).
-
Fluorophobic wash solvent: 80:20 Methanol:Water (v/v).
-
Fluorophilic elution solvent: Tetrahydrofuran (THF) or pure Methanol.
-
Collection vials.
Methodology:
-
Cartridge Conditioning:
-
Place the fluorous silica cartridge on the SPE manifold.
-
Wash the cartridge with 10 mL of the fluorophilic elution solvent (THF) to activate the fluorous phase.
-
Equilibrate the cartridge by passing 10 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O) through it. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture (100-300 mg) in a minimal amount of loading solvent (e.g., 1-2 mL of Dimethylformamide or THF).
-
Carefully apply the dissolved sample to the top of the conditioned cartridge bed.
-
Gently apply vacuum or positive pressure to draw the sample mixture completely onto the silica gel.
-
-
Fluorophobic Wash (Impurity Removal):
-
Place a waste collection vial under the cartridge outlet.
-
Wash the cartridge with 20-30 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O).
-
Causality: The polar, non-fluorous impurities have a low affinity for the fluorous stationary phase and will be eluted, while the fluorous-tagged compound remains strongly adsorbed.
-
Collect this fraction for analysis (e.g., by TLC or LC-MS) to confirm that no product is lost.
-
-
Fluorophilic Elution (Product Collection):
-
Replace the waste vial with a clean, labeled product collection vial.
-
Elute the desired fluorous-tagged product by passing 15-20 mL of the fluorophilic elution solvent (THF) through the cartridge.
-
Causality: The organic solvent disrupts the fluorous-fluorous interactions, releasing the tagged product from the stationary phase.
-
Collect the eluate. This fraction should contain the purified product.
-
-
Analysis and Concentration:
-
Analyze the collected fractions (wash and elution) by TLC or LC-MS to confirm the separation was successful.
-
Remove the solvent from the product fraction under reduced pressure to yield the purified, fluorous-tagged compound.
-
Safety, Handling, and Disposal
As with all halogenated organic compounds, proper safety precautions must be observed when handling 1-Iodo-1H,1H-nonafluoropentane. While a specific safety data sheet for this exact CAS number is not widely available, data from closely related short-chain perfluoroalkyl iodides indicate the following hazards.[14][15][16]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing vapors.[14]
-
P280: Wear protective gloves, eye protection, and face protection.[14]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from strong oxidizing agents.
-
The compound may be light-sensitive; store in an amber bottle in a refrigerated, designated area.[15]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
1-Iodo-1H,1H-nonafluoropentane is a highly valuable and versatile reagent that serves as a gateway to the powerful techniques of fluorous chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists aiming to streamline synthesis and purification workflows. By enabling the efficient separation of tagged molecules, this compound helps accelerate the pace of research in drug discovery, materials science, and beyond. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, is paramount for its safe and effective implementation in the laboratory.
References
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Gladysz, J. A. (2004). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Available at: [Link]
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Foroozandeh, M., & Kiraly, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed Central. Available at: [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
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Taiyo Nippon Sanso. (2022). Safety Data Sheet (SDS) - Hydrogen Iodide. Available at: [Link]
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
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Taylor & Francis. (2017). Telomerization – Knowledge and References. Available at: [Link]
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